molecular formula C17H10BrFN2OS B2566204 2-bromo-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865248-84-6

2-bromo-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2566204
CAS No.: 865248-84-6
M. Wt: 389.24
InChI Key: PZGVZHDQZXIQEH-JZJYNLBNSA-N
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Description

2-bromo-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a prop-2-yn-1-yl group attached to a benzothiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-bromo-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Bromination and Fluorination: The bromine and fluorine atoms can be introduced through electrophilic aromatic substitution reactions using bromine and fluorine sources, respectively.

    Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the benzothiazole derivative with a suitable amine and an acylating agent.

Chemical Reactions Analysis

2-bromo-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The prop-2-yn-1-yl group allows the compound to undergo coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Scientific Research Applications

2-bromo-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemicals with specialized properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-bromo-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be compared with other similar compounds, such as:

    2-bromo-N-(4-fluorophenyl)benzamide: This compound lacks the benzothiazole ring and prop-2-yn-1-yl group, making it less complex and potentially less active in certain applications.

    3-bromo-N-(4-(5-nitro-2-furyl)-1,3-thiazol-2-yl)benzamide: This compound contains a thiazole ring and a nitro group, which may confer different biological activities compared to the benzothiazole derivative.

    4-bromo-N-(4-(3-nitrophenyl)-thiazol-2-yl)benzamide: Similar to the previous compound, this one also contains a thiazole ring and a nitro group, but with a different substitution pattern.

The unique structure of this compound, particularly the presence of the benzothiazole ring and the prop-2-yn-1-yl group, distinguishes it from these similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

2-bromo-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN2OS/c1-2-10-21-15-13(19)8-5-9-14(15)23-17(21)20-16(22)11-6-3-4-7-12(11)18/h1,3-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGVZHDQZXIQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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